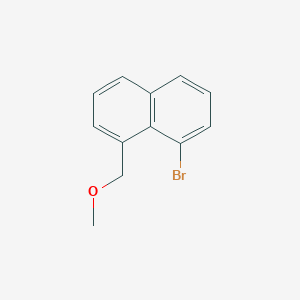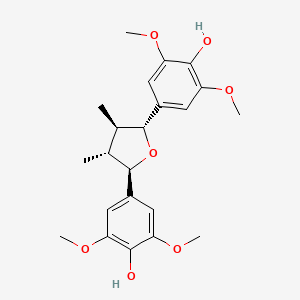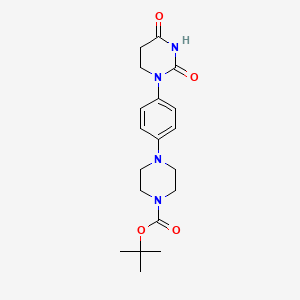![molecular formula C14H13NO2 B13920344 N-[(4-hydroxyphenyl)methyl]benzamide CAS No. 41859-85-2](/img/structure/B13920344.png)
N-[(4-hydroxyphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxybenzyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyl group is substituted with a hydroxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-hydroxybenzyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and utilizing a reusable catalyst .
Industrial Production Methods
Industrial production of N-(4-hydroxybenzyl)benzamide may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The process typically involves high-temperature reactions and the use of specialized equipment to handle large volumes of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-hydroxybenzyl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating the N-methyl-D-aspartate (NMDA) receptor and activating the cAMP-response element-binding protein (CREB) pathway. This leads to enhanced cell survival, reduced oxidative stress, and stabilization of the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-4-(2-hydroxybenzyl)benzamide
- N-hydroxy-4-(2-hydroxy-3-methoxybenzyl)benzamide
Uniqueness
N-(4-hydroxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced neuroprotective effects and better stability under various conditions .
Eigenschaften
CAS-Nummer |
41859-85-2 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-[(4-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-15-14(17)12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) |
InChI-Schlüssel |
NWLRRSZDIXRCCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


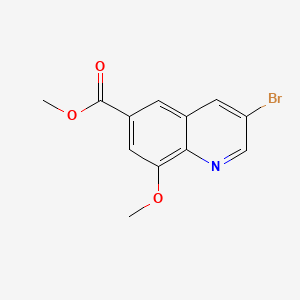
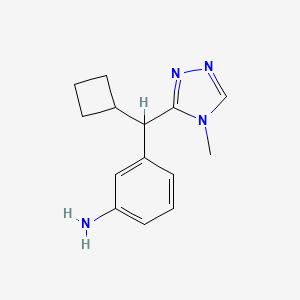
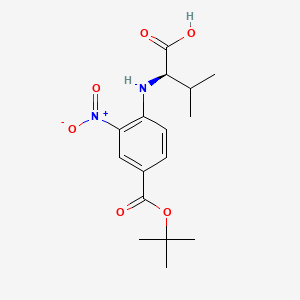
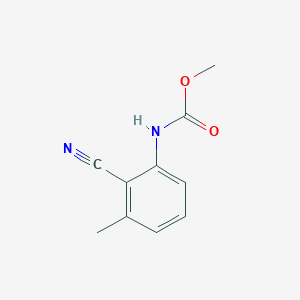
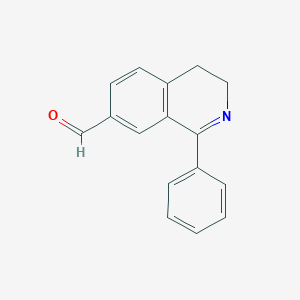

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
